{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine
Description
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,3,10H2,(H,11,12) |
InChI Key |
RKSIFLGTTMREHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CN)C(=CN2)Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Ring Functionalization
The Suzuki-Miyaura cross-coupling reaction enables the introduction of aryl or heteroaryl groups at position 5 of the pyrrolo[2,3-b]pyridine core. For example, 5-bromo-7-azaindole reacts with phenylboronic acid under Pd catalysis to yield 5-aryl derivatives. Key conditions include:
- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Base: Potassium carbonate (K₂CO₃)
- Solvent: 2.5:1 dioxane/water mixture
- Temperature: 80°C to reflux
This method achieves yields >75% while maintaining regioselectivity, critical for downstream functionalization.
Bromination at Position 3
Selective bromination at position 3 is achieved using N-bromosuccinimide (NBS) or molecular bromine. For instance:
- NBS Protocol : NBS (1.2 equiv) with AIBN initiator in carbon tetrachloride under reflux (5 h).
- Br₂ Protocol : Bromine in chloroform at 0°C to room temperature (10–60 min).
NBS offers superior control over reaction exothermicity, reducing side-product formation compared to Br₂.
Chlorine Substitution at Position 3
Bromine-to-chlorine exchange at position 3 is performed via nucleophilic aromatic substitution (SNAr) or metal-mediated processes:
SNAr with Chloride Salts
Treatment of 3-bromo intermediates with CuCl₂ (2 equiv) in DMF at 120°C for 12 h achieves complete conversion to 3-chloro derivatives. Yields range from 65% to 82%, contingent on electron-withdrawing group (EWG) activation of the aromatic ring.
Palladium-Catalyzed Chlorination
Pd(OAc)₂ (5 mol%) with Xantphos ligand facilitates chloride insertion using ZnCl₂ as the chloride source. This method is effective for electron-deficient substrates, providing yields up to 90%.
Methanamine Installation at Position 4
The methanamine group is introduced through a formylation-reduction sequence:
Directed ortho-Metalation (DoM) and Formylation
- Base : Lithium diisopropylamide (LDA) in THF at −78°C
- Electrophile : N,N-Dimethylformamide (DMF)
- Conditions : Quenching with aqueous NH₄Cl yields 4-formyl intermediates
Example :
4-Chloro-1H-pyrrolo[2,3-b]pyridine → LDA/THF/−78°C → 4-Formyl-3-chloro-1H-pyrrolo[2,3-b]pyridine (52% yield)
Reductive Amination
The formyl group is converted to methanamine via Leuckart-Wallach reaction or catalytic hydrogenation:
- Leuckart-Wallach : NH₄HCO₂ (3 equiv), 180°C, 4 h (Yield: 60–70%)
- Catalytic Hydrogenation : H₂ (1 atm), Ra-Ni, MeOH, 25°C (Yield: 85–92%)
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Core Synthesis | Suzuki Coupling | 78 | 98 | Regioselectivity |
| Bromination | NBS/AIBN | 89 | 95 | Mild conditions |
| Chlorination | Pd/Xantphos | 90 | 99 | Broad substrate scope |
| Formylation | LDA/DMF | 52 | 97 | Positional specificity |
| Reductive Amination | Ra-Ni/H₂ | 92 | 98 | Scalability |
Challenges and Optimization Strategies
Regiochemical Control
Competing bromination at positions 2 and 5 is mitigated by using bulky bases (e.g., LDA) to direct electrophiles to position 3.
Purification of Polar Intermediates
Ion-exchange resins (e.g., DOWEX 50WX2-400) effectively isolate amine-containing compounds from reaction mixtures, achieving >99% purity after NH₃/MeOH elution.
Chemical Reactions Analysis
Types of Reactions
{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield various amine derivatives, while oxidation can produce corresponding oxidized compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that pyrrolopyridine derivatives, including {3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds can act as selective inhibitors of Protein Kinase B (PKB), which is crucial in cancer signaling pathways . The structural features of this compound may enhance its potency and selectivity against cancer cells.
1.2 Neuropharmacology
The compound's influence on the central nervous system (CNS) has also been investigated. In vitro studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine can selectively inhibit phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory responses and cognitive functions . The ability to modulate PDE4B activity suggests potential applications in treating neurodegenerative diseases and mood disorders.
Structure-Activity Relationship (SAR) Studies
2.1 Importance of Substituents
The effectiveness of this compound can be significantly influenced by its substituents. SAR studies reveal that variations in the molecular structure can lead to different biological activities. For example, modifications to the amine group or the introduction of additional halogens can enhance binding affinity and selectivity against target enzymes such as PDE4B and various kinases .
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Chlorine | Increased potency | Enhances interaction with target proteins |
| Methyl | Modulates lipophilicity | Affects membrane permeability |
| Fluorine | Improves selectivity | Reduces off-target effects |
Case Studies
3.1 Inhibition of PDE4B
In a study evaluating a series of pyrrolo[2,3-b]pyridine derivatives, compound 11h , closely related to this compound, was identified as a potent PDE4B inhibitor with an IC50 value indicating strong efficacy against this target enzyme. This compound exhibited significant inhibition of TNF-α release from macrophages under inflammatory conditions, highlighting its therapeutic potential in inflammatory diseases .
3.2 Cancer Therapeutics
A patent filed for pyrrolo[2,3-b]pyridine compounds emphasizes their utility in treating various cancers by targeting specific signaling pathways involved in tumor growth and metastasis. The compound's ability to selectively inhibit key proteins makes it a promising candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of {3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Key Observations :
- Chlorine vs. Methyl : The chloro substituent provides stronger electron-withdrawing effects compared to methyl, which may improve binding to electron-rich enzyme active sites (e.g., kinases) .
- Chlorine vs.
- Hydrochloride Salts : Salt forms (e.g., in and ) enhance solubility, critical for bioavailability in drug candidates .
Modifications to the Methanamine Group
Key Observations :
- Primary Amine (Target Compound) : Facilitates hydrogen bonding in kinase ATP-binding sites, a common feature in kinase inhibitors .
- Dimethylamine and Aryl Extensions : Bulky substituents (e.g., in ) may enhance target specificity but reduce cell permeability .
- Fluorophenyl Group (OXA-06) : Fluorine acts as a bioisostere, improving pharmacokinetic properties compared to chlorine .
Biological Activity
{3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the pyrrolopyridine class, which has been extensively studied for various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The chemical structure of this compound can be characterized as follows:
- Molecular Formula : C8H8ClN3
- Molecular Weight : 183.62 g/mol
- CAS Number : 1190313-82-6
Biological Activity Overview
Research has indicated that compounds within the pyrrolopyridine family exhibit a range of biological activities. The specific biological activities of this compound are summarized in the following sections.
1. Anticancer Activity
Studies have shown that pyrrolopyridine derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, a series of derivatives were evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values ranging from low micromolar to nanomolar concentrations.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative B | HeLa (Cervical) | 2.7 |
| This compound | A549 (Lung) | 4.5 |
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in vitro using macrophage models exposed to lipopolysaccharides (LPS). The compound demonstrated a dose-dependent inhibition of TNF-α release, indicating its potential as an anti-inflammatory agent.
| Concentration (µM) | TNF-α Inhibition (%) |
|---|---|
| 1 | 20 |
| 10 | 50 |
| 50 | 80 |
3. Neuroprotective Properties
In neuropharmacological studies, compounds similar to this compound have been shown to protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of signaling pathways associated with neuronal survival.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolopyridine derivatives:
- Study on PDE4B Inhibition : A derivative closely related to this compound was identified as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a critical role in inflammatory responses and neurological disorders. The compound exhibited significant inhibition with an IC50 value of 11 µM in cellular assays .
- Antimicrobial Activity : Another study assessed the antimicrobial efficacy of pyrrolopyridine derivatives against various bacterial strains. Results showed that certain compounds had minimum inhibitory concentrations (MIC) below 10 µg/mL against resistant strains .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for {3-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including halogenation of the pyrrolopyridine core followed by introduction of the methanamine group. Key steps may require inert atmospheres (e.g., N₂ or Ar) and controlled temperatures (e.g., 0–80°C) to prevent side reactions. For analogs, coupling reactions using palladium catalysts or nucleophilic substitutions are common . Solvents like ethanol or methanol are preferred for their ability to dissolve polar intermediates .
- Yield Optimization : Adjusting stoichiometry of reagents (e.g., chlorinating agents) and reaction time can mitigate byproducts. Purity is often confirmed via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Structural Confirmation : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic protons and amine groups, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared Spectroscopy (IR) identifies functional groups (e.g., C-Cl stretches at ~550 cm⁻¹) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For hygroscopic derivatives (e.g., hydrochloride salts), Karl Fischer titration quantifies water content .
Q. How does the hydrochloride salt form improve solubility, and what formulation challenges arise?
- Solubility Enhancement : The hydrochloride salt increases water solubility via ion-dipole interactions, critical for in vitro assays (e.g., IC₅₀ determination). Solubility in PBS (pH 7.4) should be validated using nephelometry .
- Formulation Issues : Hygroscopicity of the salt requires anhydrous storage (desiccants, -20°C) to prevent degradation. Lyophilization may stabilize the compound for long-term use .
Q. What are common impurities in synthesized batches, and how are they controlled?
- Byproduct Identification : Residual solvents (e.g., DMF) and dehalogenated intermediates are common. GC-MS or LC-MS detects these impurities .
- Mitigation Strategies : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity. Process Analytical Technology (PAT) monitors real-time reaction progress .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) impact biological activity in SAR studies?
- SAR Design : Replace the chloro group with fluoro or methyl to assess steric/electronic effects on target binding (e.g., kinase inhibition). Pyridyl-to-phenyl ring swaps evaluate aromatic stacking interactions .
- Activity Testing : Use in vitro assays (e.g., enzymatic inhibition, cell viability) with IC₅₀ comparisons. Molecular docking predicts binding modes to receptors like EGFR or ALK .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (100 K) minimizes thermal motion artifacts. SHELXT (for space group determination) and SHELXL (for refinement) are standard tools .
- Challenges : Twinning or low-resolution data may require iterative refinement. Hydrogen bonding networks (e.g., amine-Cl interactions) are critical for stability analysis .
Q. How should contradictory bioactivity data across studies be reconciled?
- Data Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers. Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What protocols mitigate hygroscopicity during storage and handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
